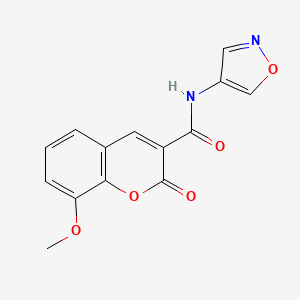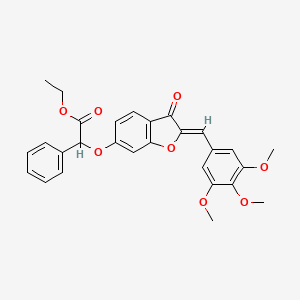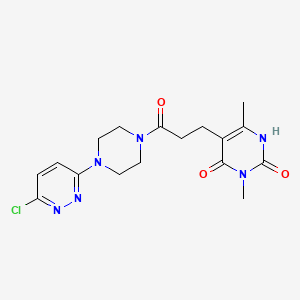
N-(isoxazol-4-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized through various methods. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Research on derivatives of chromene carboxamides, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has revealed their crystalline structures and polymorphs. These studies provide insights into the molecule's conformation, including the orientation of the amide group relative to the pyran ring, which is crucial for understanding its chemical behavior and interactions (Reis et al., 2013).
Synthesis and Characterization
The synthesis and characterization of chromene derivatives have been extensively explored. For example, the preparation of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide demonstrates complex synthetic routes to access chromene-based compounds with potential biological activities (Chen, Ye, & Hu, 2012).
Chemical Reactions and Mechanisms
Investigations into the chemical behavior of chromene isoxazolidines, such as the reduction of chromano-piperidine-fused isoxazolidines leading to novel compounds like 2-(methylamino)-4-oxo-N-phenyl-N-propyl-4H-chromene-3-carboxamide, provide valuable knowledge on reaction mechanisms and potential synthetic applications (Singh, Gupta, Gupta, & Ishar, 2017).
Wirkmechanismus
The mechanism of action of isoxazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-methoxy-N-(1,2-oxazol-4-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c1-19-11-4-2-3-8-5-10(14(18)21-12(8)11)13(17)16-9-6-15-20-7-9/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVFYSICJJMGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,6-Dimethyl-5-phenylmethoxycarbonyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2658373.png)
![Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2658374.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide](/img/structure/B2658375.png)
![6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2658378.png)
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2658380.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2658382.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2658383.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine](/img/structure/B2658384.png)





![4-(4-Ethylphenoxy)-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2658394.png)
